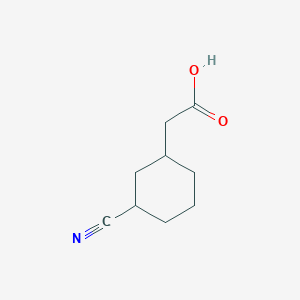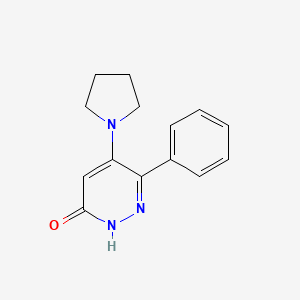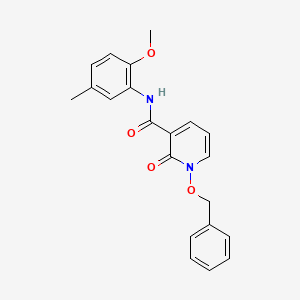
2-(3-Cyanocyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyanocyclohexyl)acetic acid is a chemical compound with the CAS Number: 1368387-53-4 . It has a molecular weight of 167.21 . The IUPAC name for this compound is (3-cyanocyclohexyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(3-Cyanocyclohexyl)acetic acid is1S/C9H13NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h7-8H,1-5H2,(H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(3-Cyanocyclohexyl)acetic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Cyanocyclohexyl)acetic acid, focusing on six unique fields:
Pharmaceutical Intermediates
2-(3-Cyanocyclohexyl)acetic acid is widely used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be a building block for the development of drugs, particularly those targeting neurological conditions. For example, it is an important intermediate in the synthesis of gabapentin, a medication used to treat epilepsy and neuropathic pain .
Biocatalysis and Enzyme Engineering
This compound is utilized in biocatalysis, where enzymes are employed to catalyze chemical reactions. Specifically, nitrilases can convert nitriles into carboxylic acids, and 2-(3-Cyanocyclohexyl)acetic acid serves as a substrate in these reactions. Research has focused on engineering nitrilase mutants to improve their efficiency and stability for industrial applications .
Agrochemical Development
In the agrochemical industry, 2-(3-Cyanocyclohexyl)acetic acid is used as a precursor for the synthesis of various agrochemicals. These compounds can act as herbicides, insecticides, or fungicides, contributing to the protection of crops and the enhancement of agricultural productivity .
Material Science
This compound is also explored in material science for the development of novel materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific characteristics, such as enhanced durability or specific reactivity .
Chemical Synthesis Research
In chemical synthesis, 2-(3-Cyanocyclohexyl)acetic acid is used as a reagent or starting material for the synthesis of more complex molecules. Its versatility allows researchers to explore new synthetic pathways and develop innovative chemical processes .
Biochemical Studies
Researchers use 2-(3-Cyanocyclohexyl)acetic acid in biochemical studies to understand enzyme mechanisms and substrate specificity. By studying how enzymes interact with this compound, scientists can gain insights into enzyme function and design more effective biocatalysts .
Safety and Hazards
The safety information for 2-(3-Cyanocyclohexyl)acetic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-(3-cyanocyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h7-8H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZXCWLAYQRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanocyclohexyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547667.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2547669.png)

![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2547674.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547676.png)
![1-[4-[4-(4-Methylphenyl)sulfonylpiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2547677.png)

